1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine
Overview
Description
1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core linked to a piperidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
The primary target of the compound 1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine, also known as 3-(piperidin-1-ylmethyl)-1H-pyrrolo[2,3-b]pyridine, is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
The compound interacts with its target, FGFR, by inhibiting its activity . As a hinge binder, the 1H-pyrrolo[2,3-b]pyridine ring of the compound can form two hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region . This interaction results in the inhibition of FGFR, thereby disrupting the downstream signaling pathways .
Biochemical Pathways
Upon binding to fibroblast growth factors, FGFR undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The compound inhibits this process, thereby affecting these biochemical pathways .
Result of Action
The compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . In vitro, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . Furthermore, it significantly inhibits the migration and invasion of 4T1 cells .
Biochemical Analysis
Biochemical Properties
1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been found to inhibit fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation, differentiation, and survival . The compound forms hydrogen bonds with specific amino acids in the FGFRs, leading to inhibition of their activity . This interaction is significant as it can potentially be used to develop treatments for diseases where FGFRs are abnormally activated, such as certain cancers .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the proliferation of breast cancer cells and induce apoptosis . Additionally, it significantly inhibits the migration and invasion of these cells, highlighting its potential as an anti-cancer agent . The compound’s impact on cell signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, further underscores its importance in regulating cellular functions .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound acts as a hinge binder, forming hydrogen bonds with the backbone carbonyl of specific amino acids in the FGFRs . This binding inhibits the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptors, thereby blocking downstream signaling pathways . The inhibition of these pathways leads to reduced cell proliferation and increased apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory activity over extended periods . Long-term studies in vitro and in vivo have demonstrated sustained inhibition of cancer cell proliferation and induction of apoptosis, indicating its potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to normal tissues . Threshold effects have been identified, where the compound’s efficacy plateaus beyond a certain dosage . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . The compound’s effects on metabolic flux and metabolite levels are significant, as they influence its overall efficacy and safety . Understanding these pathways is crucial for developing strategies to enhance its therapeutic potential and minimize side effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution . Its localization and accumulation in target tissues are critical for its therapeutic effects . Studies have shown that the compound preferentially accumulates in cancerous tissues, enhancing its efficacy as an anti-cancer agent .
Subcellular Localization
The subcellular localization of this compound influences its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications play a role in its localization . Understanding these factors is essential for optimizing its therapeutic potential and minimizing off-target effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine typically involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through various methods, including cyclization reactions of appropriate precursors.
Attachment of the Piperidine Moiety: The piperidine group is introduced via nucleophilic substitution reactions, often using piperidine or its derivatives as nucleophiles.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: The compound can be used in the development of new materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the pyrrolo[2,3-b]pyridine core and exhibit similar biological activities.
Piperidine derivatives: Compounds with a piperidine moiety often have comparable pharmacological properties.
Uniqueness: 1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine is unique due to the combination of the pyrrolo[2,3-b]pyridine core and the piperidine moiety, which may confer distinct biological activities and therapeutic potential compared to other similar compounds .
Properties
IUPAC Name |
3-(piperidin-1-ylmethyl)-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-2-7-16(8-3-1)10-11-9-15-13-12(11)5-4-6-14-13/h4-6,9H,1-3,7-8,10H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPOWJRFLZBWAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CNC3=C2C=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70418693 | |
Record name | 1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70418693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23616-64-0 | |
Record name | 1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70418693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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